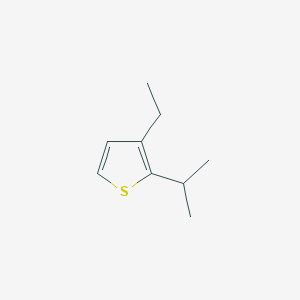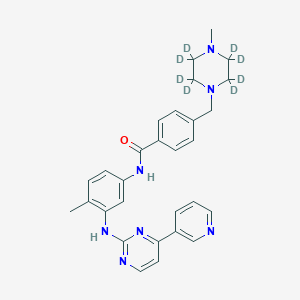
Imatinib-d8
Übersicht
Beschreibung
Imatinib-d8 Description
Imatinib, a small molecule drug, is known for its inhibitory effects on various tyrosine kinases, including Abelson (Abl), Arg (abl-related gene), stem cell factor receptor (Kit), and platelet-derived growth factor receptors A and B (PDGFRA and PDGFRB). It has gained therapeutic significance in the treatment of chronic myeloid leukemia (CML) and other myeloproliferative disorders due to its activity against activating mutations of these targets. However, its efficacy against the mastocytosis-associated c-kit D816V mutation is limited .
Synthesis Analysis
Several studies have focused on the synthesis of imatinib and its analogues. A convenient synthesis method has been developed, which has been applied to create novel imatinib analogues with non-aromatic structural motifs. These analogues have been evaluated for their biopharmaceutical properties, such as ABL1 kinase inhibitory activity and cytotoxicity against cancer cell lines . Additionally, modular continuous flow synthesis methods have been reported for imatinib and its analogues, allowing for rapid generation of diverse structures with minimal manual intervention despite solubility challenges .
Molecular Structure Analysis
Imatinib's molecular flexibility and its ability to form hydrogen bonds and hydrophobic interactions have been studied. The molecule can adopt extended and folded conformations due to rotation along the N-C bond in the amide group. The stabilization of these conformations is influenced by the likelihood of hydrogen bond formation and their contribution to the Voronoi molecular surface, with π-π stacking being more typical for the folded conformation .
Chemical Reactions Analysis
The chemical reactivity of imatinib has been explored in the context of creating a photoactivatable caged prodrug. This approach allows for spatial and temporal control over the drug's activation, providing a tool to study the impact of imatinib on biological systems with greater detail .
Physical and Chemical Properties Analysis
The interaction of imatinib with lipid membranes has been investigated, revealing that it interacts mainly with the head groups of lipids, affecting the fluidity and potentially the fusion/fission of liposomes. These interactions have been studied using techniques such as electron paramagnetic resonance (EPR) spectroscopy and differential scanning calorimetry (DSC) . Furthermore, the optimization of an HPLC method for the simultaneous determination of imatinib and its major metabolite in human plasma has been achieved, providing a rapid and specific analytical tool .
Relevant Case Studies
Imatinib has shown impressive therapeutic activity in eosinophilia-associated chronic myeloproliferative disorders with activating mutations of PDGFRB or PDGFRA genes. However, it is considered investigational for hematologic malignancies without a defined molecular drug target . The drug's impact on CD8+ T lymphocytes, specifically directed against leukemia-associated antigens, has been studied, revealing that imatinib can impair these cells' function in vitro, which may affect the graft-versus-leukemia effect in clinical settings .
Wissenschaftliche Forschungsanwendungen
Studien zur absoluten Bioverfügbarkeit
Imatinib-d8 wird verwendet, um die absolute Bioverfügbarkeit von oralem Imatinib zu bestimmen. Durch die intravenöse Verabreichung einer Mikrodosierung von this compound können Forscher die Plasmakonzentrations-Zeit-Kurve mit der von oral verabreichtem Imatinib vergleichen, um seine Bioverfügbarkeit zu berechnen . Diese Methode hat sich besonders für die Beurteilung der Pharmakokinetik von Imatinib bei Krebspatienten im Steady-State erwiesen .
Pharmakokinetische Analyse
In der klinischen Pharmakologie dient this compound als interner Standard für Analysen mittels Flüssigkeitschromatographie-Tandem-Massenspektrometrie (LC-MS/MS). Dies ermöglicht die gleichzeitige Quantifizierung von Imatinib und seinen Metaboliten in Plasmaproben, was für das Verständnis der pharmakokinetischen Eigenschaften des Medikaments unerlässlich ist .
Krebsforschung
This compound ist ein wichtiges Instrument in der Krebsforschung, insbesondere für die Untersuchung von gastrointestinalen Stromatumoren (GIST). Es hilft bei der Untersuchung der pharmakokinetischen und pharmakodynamischen Zusammenhänge von Imatinib und seinen Metaboliten bei Patienten und optimiert so therapeutische Strategien .
Mikrodosierungsstudien
Forscher verwenden this compound in Mikrodosierungsstudien, um die absolute Bioverfügbarkeit von oralen Antikrebsmitteln zu bewerten. Dieser Ansatz minimiert die benötigte Arzneimittelmenge und reduziert das Risiko im Zusammenhang mit der Exposition gegenüber potenziell toxischen Substanzen in der frühen klinischen Entwicklung .
Entwicklung analytischer Methoden
This compound wird bei der Entwicklung und Validierung analytischer Methoden eingesetzt. Seine stabile isotopenmarkierte Kennzeichnung gewährleistet eine genaue und empfindliche Detektion, die für die Quantifizierung von Arzneimitteln und deren Metaboliten in biologischen Proben entscheidend ist .
Arzneimittelentwicklung und klinische Studien
Im Bereich der Arzneimittelentwicklung spielt this compound eine Rolle bei der Planung und Durchführung klinischer Studien. Es hilft, das Verhalten des Arzneimittels im menschlichen Körper zu verstehen, einschließlich Resorption, Verteilung, Metabolismus und Ausscheidung, die wichtige Faktoren bei der Entwicklung neuer Therapeutika sind .
Wirkmechanismus
Target of Action
Imatinib, the parent compound of Imatinib-d8, primarily targets the BCR-ABL tyrosine kinase . This tyrosine kinase is a constitutively active enzyme created by the Philadelphia chromosome abnormality in Chronic Myeloid Leukemia (CML) . The BCR-ABL fusion gene encodes a chimeric protein necessary and sufficient to confer the leukemic phenotype .
Mode of Action
Imatinib inhibits the BCR-ABL tyrosine kinase . By inhibiting this kinase, Imatinib disrupts the function of the BCR-ABL oncoprotein, which is overexpressed in various tumors and is heavily involved in their proliferation . This inhibition of the BCR-ABL tyrosine kinase is the primary mode of action of Imatinib .
Biochemical Pathways
The BCR-ABL tyrosine kinase supports the initiation and progression of CML through a plethora of signaling pathways . Imatinib’s inhibition of the BCR-ABL tyrosine kinase disrupts these pathways, affecting the disease’s progression . Additionally, Imatinib has been shown to cause a switch from glycolysis to the tricarboxylic acid cycle and upregulate pentose phosphate pathway-associated oxidative pathways .
Pharmacokinetics
Imatinib is well absorbed after oral administration with an absolute bioavailability of 98% . It is widely bound to plasma proteins, predominantly to α1-acid glycoprotein (AGP) and albumin (ALB) . The CYP3A4 isoform of CYP450 primarily metabolizes Imatinib . The median absolute bioavailability of oral Imatinib at steady state was found to be 76% (range 44–106%) .
Result of Action
The inhibition of the BCR-ABL tyrosine kinase by Imatinib leads to a disruption in the proliferation of leukemic cells . This results in a decrease in the number of these cells, thereby reducing the severity of the disease .
Action Environment
The action of Imatinib can be influenced by various environmental factors. For instance, the bioavailability of Imatinib can be affected by the patient’s renal function and hemoglobin levels . Additionally, the presence of certain transporters in the body can influence the absorption and efflux of Imatinib .
Safety and Hazards
In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The future of kinase drug discovery, which includes Imatinib-d8, involves identifying high-risk patients with the greatest potential to benefit from the use of kinase inhibitors . The ability to identify these patients, for example, those with minimal residual disease, would be an important advance .
Biochemische Analyse
Biochemical Properties
Imatinib-d8, like Imatinib, targets multiple tyrosine kinases such as CSF1R, ABL, c-KIT, FLT3, and PDGFR-β . These interactions are crucial in inhibiting the proliferation of cancer cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in CML cells, it modulates various signaling pathways and maintains ATP turnover in tumor cells .
Molecular Mechanism
This compound works by inhibiting the Bcr-Abl tyrosine-kinase, a constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML . This inhibition can slow growth or result in programmed cell death of certain types of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, a study found that the median absolute bioavailability of oral Imatinib at steady state was 76% . This indicates that this compound is stable and does not degrade quickly in the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study involving mice, it was found that the elimination half-lives of these agents were much shorter (1–3 hours) relative to those in larger species such as prairie dogs and monkeys .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the CYP3A4 isoform of CYP450 . Other enzymes such as flavin-containing monooxygenase 3 (FMO3), and uridine 5’-diphospho-glucuronosyltransferase (UGT) also metabolize dasatinib .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Studies have shown that active transport processes mediate the influx and efflux of Imatinib . Differential expression of influx (hOCT1) and efflux (MDR1) transporters may be a critical determinant of intracellular drug levels and, hence, resistance to Imatinib .
Eigenschaften
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i14D2,15D2,16D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFNOKKBVMGRW-AZGHYOHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649425 | |
| Record name | 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092942-82-9 | |
| Record name | 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why use imatinib-d8 instead of imatinib in bioavailability studies?
A: this compound, due to its isotopic labeling, behaves almost identically to imatinib in biological systems but can be distinguished analytically. This allows researchers to administer a microdose of this compound intravenously and simultaneously track both the intravenously administered this compound and orally administered imatinib. [, ] This approach avoids the need for a complete washout period between different dosage forms, making the determination of absolute bioavailability more accurate and efficient. []
Q2: What analytical techniques are commonly used to quantify imatinib and this compound in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying imatinib and this compound in biological samples like plasma. [, , ] This method offers high sensitivity and selectivity, enabling the detection of low concentrations of this compound even in the presence of high imatinib concentrations from therapeutic doses. [] Various LC-MS/MS methods have been developed and validated for this purpose, often employing solid phase extraction for sample cleanup. [, ]
Q3: Can you provide an example of how this compound was used in a specific study?
A: In a clinical trial, researchers administered a 100 μg microdose of this compound intravenously to a patient already receiving 400 mg oral imatinib daily. [] The simultaneous measurement of both imatinib and this compound in plasma allowed for a direct comparison of their pharmacokinetic profiles and accurate determination of the absolute bioavailability of oral imatinib. []
Q4: Are there any limitations to using this compound in bioavailability studies?
A: While deuterated analogs like this compound are considered to be very similar to their non-deuterated counterparts, subtle differences in physicochemical properties might exist. [] Additionally, although mass spectrometry offers high selectivity, the potential for interference from metabolites or other co-administered drugs needs to be carefully considered during method development and validation. []
Q5: What are the future directions for research involving this compound?
A: While the provided research focused on the use of this compound for absolute bioavailability studies, the application of stable isotope-labeled drugs extends beyond this. Future research might explore the use of this compound in studying the drug's distribution in different tissues or investigating drug-drug interactions. Additionally, further optimization and automation of the analytical methods, potentially incorporating advancements like turbulent flow liquid chromatography, could lead to higher throughput and efficiency in clinical and research settings. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



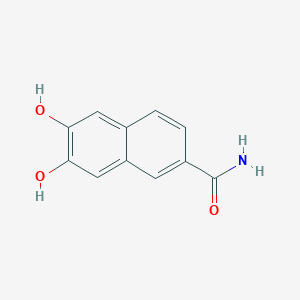
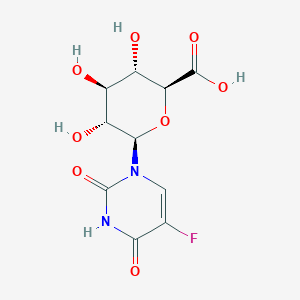
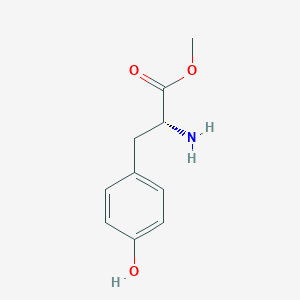
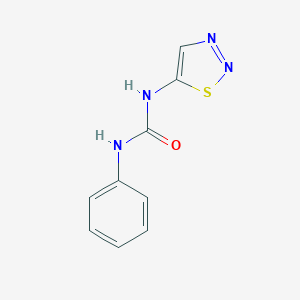

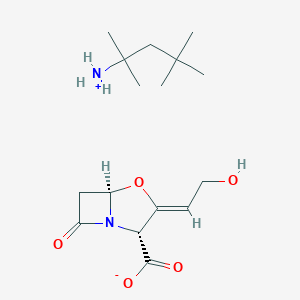
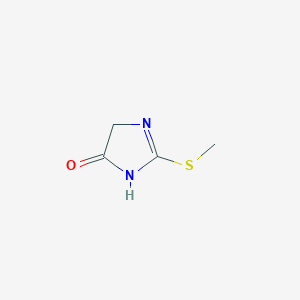
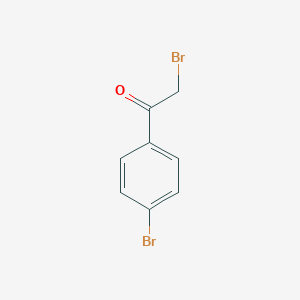
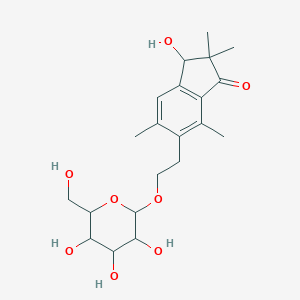
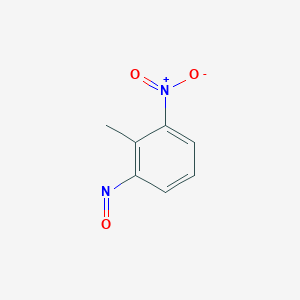
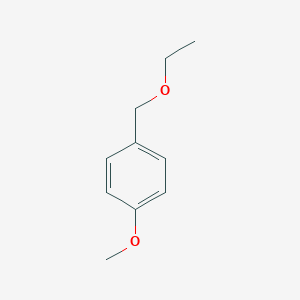
![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)
![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol](/img/structure/B128380.png)
